molecular formula C26H18I2N2O3 B5047338 N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE

N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE

Cat. No.: B5047338
M. Wt: 660.2 g/mol
InChI Key: JZIXNQBHPYLONU-UHFFFAOYSA-N
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Description

N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiolate nucleophiles can yield thiophenol derivatives .

Scientific Research Applications

N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodophenyl derivatives such as:

Uniqueness

N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE is unique due to its complex structure, which includes multiple iodine atoms and aromatic rings. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(3-iodophenyl)-4-[4-[(3-iodophenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18I2N2O3/c27-19-3-1-5-21(15-19)29-25(31)17-7-11-23(12-8-17)33-24-13-9-18(10-14-24)26(32)30-22-6-2-4-20(28)16-22/h1-16H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIXNQBHPYLONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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